![molecular formula C25H21NO5 B2374566 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid CAS No. 2230802-56-7](/img/structure/B2374566.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is notable for its use in peptide synthesis, particularly in the solid-phase synthesis of peptides, where the Fmoc group serves as a temporary protecting group for the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Chromene Ring: The chromene ring is synthesized through a cyclization reaction involving a suitable precursor, often under acidic or basic conditions.
Coupling Reaction: The protected amino acid derivative is then coupled with the chromene ring structure using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Oxidation and Reduction: The chromene ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid derivative.
Substituted Chromene Derivatives: Depending on the nucleophile used, various substituted chromene derivatives can be formed.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the solid-phase synthesis of peptides due to the ease of Fmoc group removal.
Medicinal Chemistry: Used in the design and synthesis of peptide-based drugs.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
3-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
3-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoic acid: Similar structure with a different carbon chain length.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is unique due to the presence of the chromene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex peptides and in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-24(28)21-11-5-6-15-12-16(13-30-23(15)21)26-25(29)31-14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,16,22H,12-14H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAPVMQHMJPFMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
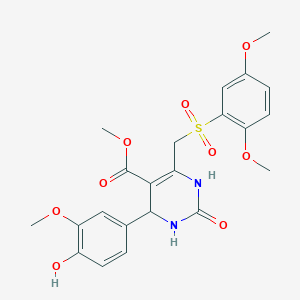
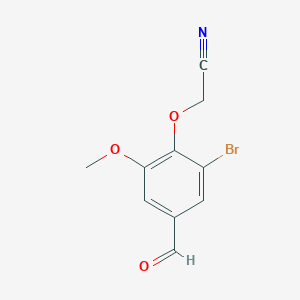
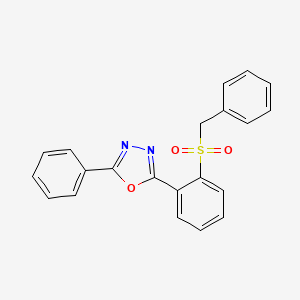
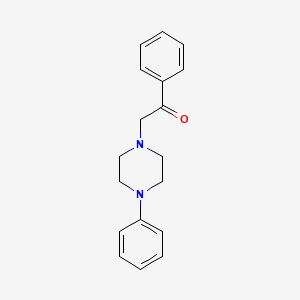


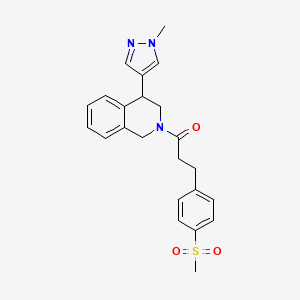
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)
![2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2374497.png)
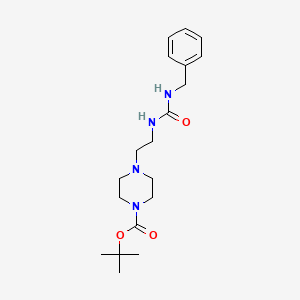
![(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2374500.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2374501.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2374503.png)
![N-(4-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2374505.png)
